3,17|A-O-Bis(methoxymethyl)estradiol 3,17|A-O-Bis(methoxymethyl)estradiol
Brand Name: Vulcanchem
CAS No.: 113680-55-0
VCID: VC20761783
InChI: InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1
SMILES: CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol

3,17|A-O-Bis(methoxymethyl)estradiol

CAS No.: 113680-55-0

Cat. No.: VC20761783

Molecular Formula: C22H32O4

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

3,17|A-O-Bis(methoxymethyl)estradiol - 113680-55-0

CAS No. 113680-55-0
Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Standard InChI InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1
Standard InChI Key ORTXDSRJUDCFHC-AANPDWTMSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=C3C=CC(=C4)OCOC
SMILES CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC
Canonical SMILES CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC

3,17β-O-Bis(methoxymethyl)estradiol is a chemically modified derivative of estradiol, designed to protect hydroxyl groups at positions 3 and 17β through methoxymethyl (MOM) etherification. This modification enhances stability during synthetic processes, enabling further functionalization for biomedical research applications .

Key Structural Features:

  • Methoxymethyl Protection: Hydroxyl groups at positions 3 and 17β are replaced with methoxymethyl ethers (CH₂OCH₃), improving solubility and reducing reactivity during synthesis .

  • Core Estradiol Skeleton: Retains the steroidal framework of estradiol, critical for binding biological targets .

Synthesis and Characterization

Synthetic Route ( ):

  • Starting Material: 3,17β-Estradiol.

  • Protection Steps:

    • Step 1: 3,17β-hydroxyl groups are protected with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃).

    • Step 2: Intermediate purification via column chromatography (eluent: ethyl acetate/hexane).

  • Yield: 65% over three steps .

Analytical Data:

  • ¹H NMR (CDCl₃): Key signals include δ 3.4 (s, 3H, MOM), 3.6 (s, 3H, MOM), and aromatic protons at δ 6.8–6.9 .

  • Mass Spectrometry: Accurate mass confirmed via electron ionization (EI) .

Applications in Research

Role as a Synthetic Intermediate:

3,17β-O-Bis(methoxymethyl)estradiol serves as a precursor for developing bioactive estradiol analogs. Notable examples include:

DerivativeModificationBiological Activity
2-Fluoroethoxyestradiol2-Fluoroethoxy substitutionAntiproliferative, HIF-1α inhibition
2-Fluoropropanoxyestradiol3′-Fluoropropanoxy chainMicrotubule depolymerization

Key Findings from Studies:

  • Anticancer Potential: Derivatives exhibit cytotoxicity against ovarian cancer (SK-OV-3) and glioma (U87-MG) cell lines .

  • Mechanistic Insights: Analogues disrupt microtubule dynamics and downregulate hypoxia-inducible factor 1α (HIF-1α), critical for tumor angiogenesis .

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